molecular formula C6H11ClO B2993169 (2-Chloroethoxy)cyclobutane CAS No. 1339581-77-9

(2-Chloroethoxy)cyclobutane

Cat. No.: B2993169
CAS No.: 1339581-77-9
M. Wt: 134.6
InChI Key: LHCCGQWEDVFGKC-UHFFFAOYSA-N
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Description

(2-Chloroethoxy)cyclobutane is an organic compound with the molecular formula C6H11ClO It consists of a cyclobutane ring substituted with a 2-chloroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethoxy)cyclobutane typically involves the reaction of cyclobutanol with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ether, which then undergoes cyclization to form the desired product. The reaction conditions often include heating the reactants under reflux to facilitate the formation of the cyclobutane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethoxy)cyclobutane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form cyclobutanone derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Formation of cyclobutanol derivatives.

    Oxidation Reactions: Formation of cyclobutanone derivatives.

    Reduction Reactions: Formation of cyclobutane derivatives with various functional groups.

Scientific Research Applications

(2-Chloroethoxy)cyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs with cyclobutane moieties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloroethoxy)cyclobutane involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A similar compound with a hydroxyl group instead of the 2-chloroethoxy group.

    Cyclobutanone: A ketone derivative of cyclobutane.

    2-Chloroethylcyclobutane: A compound with a similar structure but different substitution pattern.

Uniqueness

(2-Chloroethoxy)cyclobutane is unique due to the presence of both a cyclobutane ring and a 2-chloroethoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-chloroethoxycyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-4-5-8-6-2-1-3-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCCGQWEDVFGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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